
ent-Nateglinide
Descripción general
Descripción
ent-Nateglinide: is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus (type 2 diabetes). It belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to beta cells of the pancreas to stimulate insulin release . This compound is an amino acid derivative that induces an early insulin response to meals, thereby decreasing postprandial blood glucose levels .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: ent-Nateglinide can be synthesized through various methods. One common method involves the reaction of trans-4-isopropylcyclohexanecarboxylic acid with d-phenylalanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as solvent emulsification and melt dispersion. For example, the formulation of this compound-loaded sustained-release microspheres can be achieved using an oil-in-water solvent emulsification method. This method involves dissolving this compound in a suitable solvent, followed by emulsification in an aqueous phase containing a surfactant .
Análisis De Reacciones Químicas
Types of Reactions: ent-Nateglinide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxy and glucuronide metabolites.
Reduction: this compound can be reduced under specific conditions to yield different metabolites.
Substitution: this compound can undergo substitution reactions, particularly at the amino acid moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as ethanol.
Major Products: The major products formed from these reactions include hydroxy and glucuronide metabolites, which are less potent antidiabetic agents compared to the parent compound .
Aplicaciones Científicas De Investigación
Pharmacodynamics and Mechanism of Action
Ent-Nateglinide functions by stimulating insulin secretion from pancreatic beta cells. It achieves this by closing ATP-sensitive potassium channels, leading to membrane depolarization and subsequent calcium influx. This process induces the fusion of insulin-containing vesicles with the cell membrane, resulting in insulin release .
Key Mechanisms:
- Glucose-Sensitivity: Unlike other antidiabetic agents, this compound exhibits a glucose-sensitizing effect, meaning its potency increases in the presence of higher glucose concentrations .
- Rapid Action: The compound has a very short half-life (approximately 1.5 hours) and a quick dissociation from its receptor, allowing for rapid control of postprandial blood glucose levels .
Clinical Efficacy
Clinical studies have demonstrated the effectiveness of this compound in improving glycemic control in patients with T2DM. Randomized controlled trials indicate that doses ranging from 120 mg to 360 mg per day can significantly reduce HbA1c levels by 0.4% to 1% compared to placebo .
Comparative Studies:
- In head-to-head trials against repaglinide, this compound showed slightly less efficacy in lowering HbA1c levels but had a lower incidence of hypoglycemia .
- A combination therapy involving this compound and metformin has been shown to be effective with minimal risk of hypoglycemic episodes .
Formulation and Stability Studies
Research has focused on the formulation of this compound for optimal delivery and stability. Compatibility studies using techniques such as Differential Scanning Calorimetry (DSC) and Isothermal Stress Testing (IST) have confirmed that various excipients can be effectively combined with this compound without adverse interactions .
Stability Findings:
- Formulations developed with compatible excipients remained stable over three months under accelerated conditions (40 ± 2 °C and 75 ± 5% RH) .
Case Studies
Several case studies highlight the practical applications of this compound in clinical settings:
- Monotherapy vs Combination Therapy: A study involving elderly patients with T2DM showed that monotherapy with this compound (120 mg) resulted in fewer hypoglycemic events compared to traditional sulfonylureas like glyburide when used alongside metformin .
- Postprandial Glucose Control: Patients receiving this compound before meals demonstrated improved postprandial glucose control, underscoring its rapid action profile .
Mecanismo De Acción
ent-Nateglinide exerts its effects by stimulating insulin secretion from the pancreas. It interacts with the ATP-sensitive potassium channels on pancreatic beta cells, leading to membrane depolarization and the opening of voltage-gated calcium channels. The influx of calcium ions stimulates the exocytosis of insulin granules, resulting in insulin release . This action is glucose-dependent, meaning that this compound’s insulinotropic effect is more pronounced in the presence of elevated blood glucose levels .
Comparación Con Compuestos Similares
Repaglinide: Another meglitinide analog used for the treatment of type 2 diabetes.
Sulfonylureas: A class of antidiabetic drugs that also stimulate insulin release but have a longer duration of action and a higher risk of hypoglycemia.
Uniqueness of ent-Nateglinide: this compound is unique due to its rapid onset and short duration of action, making it particularly effective in controlling postprandial blood glucose levels without causing prolonged hypoglycemia . Its glucose-dependent mechanism of action also reduces the risk of hypoglycemia compared to sulfonylureas .
Actividad Biológica
ent-Nateglinide is an oral antihyperglycemic agent primarily used in the management of type 2 diabetes mellitus (T2DM). As a member of the meglitinide class, it functions as a short-acting insulin secretagogue, stimulating insulin secretion from pancreatic beta cells. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacokinetics, clinical efficacy, and genetic factors influencing its therapeutic response.
This compound operates through a well-defined mechanism:
- Binding to β Cells : It binds to ATP-sensitive potassium channels on pancreatic beta cells, leading to depolarization and subsequent calcium influx, which stimulates insulin release.
- Glucose-Dependent Action : Its action is glucose-dependent, meaning that it is more effective when blood glucose levels are elevated.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Rapid Absorption : Peak plasma concentrations are reached approximately 1 hour after administration, with a half-life of about 1.5 hours .
- Bioavailability : It has a bioavailability of approximately 73%, making it effective for managing postprandial blood glucose levels.
- Metabolism : The compound is primarily metabolized in the liver by cytochrome P450 2C9 and eliminated via the kidneys.
Clinical Efficacy
This compound has demonstrated significant clinical benefits in managing T2DM:
- Reduction in Glycemic Levels : In clinical trials, this compound has been shown to significantly reduce fasting plasma glucose (FPG) and postprandial glucose (PPG) levels compared to placebo . For instance, one study indicated a reduction in mean HbA1c levels by approximately 0.5% to 1% after 24 weeks of treatment .
- Case Study Example : A study involving newly diagnosed T2DM patients treated with 360 mg/day of nateglinide for 8 weeks showed significant decreases in FPG and HbA1c levels (P < 0.05) while also observing increases in insulin secretion markers .
Genetic Factors Influencing Efficacy
Genetic polymorphisms can affect the pharmacokinetics and therapeutic outcomes of this compound:
- CYP2C9 Variants : Patients with the CYP2C9*3 allele may experience reduced clearance of nateglinide, resulting in an increased risk of hyperglycemia due to prolonged drug action.
- MTNR1B Gene Variant : A study highlighted that individuals with the MTNR1B rs10830963 variant exhibited less reduction in glycemic levels when treated with nateglinide compared to those without this variant .
Comparative Analysis with Other Antidiabetic Agents
Compound | Class | Onset of Action | Duration of Action | Risk of Hypoglycemia |
---|---|---|---|---|
This compound | Meglitinides | Rapid (within 30 min) | Short (3-4 hours) | Moderate |
Repaglinide | Meglitinides | Rapid (within 30 min) | Short (3-4 hours) | Moderate |
Glyburide | Sulfonylureas | Moderate | Long (12-24 hours) | High |
Safety Profile
While generally well-tolerated, this compound can lead to adverse effects such as hypoglycemia, gastrointestinal disturbances, and allergic reactions. The risk of hypoglycemia is notably higher when combined with other antidiabetic medications or in patients with altered metabolic states .
Propiedades
IUPAC Name |
(2S)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/t15?,16?,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELFLUMRDSZNSF-JCYILVPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1CCC(CC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105816-05-5, 105816-04-4 | |
Record name | L-Nateglinide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105816055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | nateglinide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758695 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | L-NATEGLINIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9V3S85RHY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.